molecular formula C13H15N B6629216 3-ethynyl-N-(3-methylbut-2-enyl)aniline

3-ethynyl-N-(3-methylbut-2-enyl)aniline

Numéro de catalogue: B6629216
Poids moléculaire: 185.26 g/mol
Clé InChI: VKSJPHJPGUZUPJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-ethynyl-N-(3-methylbut-2-enyl)aniline, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for the treatment of B-cell malignancies.

Mécanisme D'action

3-ethynyl-N-(3-methylbut-2-enyl)aniline binds irreversibly to the active site of BTK, preventing its phosphorylation and downstream signaling. This results in decreased activation of the B-cell receptor pathway and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, this compound has also been shown to have anti-inflammatory properties. This is due to its ability to inhibit BTK-mediated signaling in immune cells, such as macrophages and dendritic cells, which play a role in the development and progression of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-ethynyl-N-(3-methylbut-2-enyl)aniline is its potent and selective inhibition of BTK, which makes it a promising therapeutic agent for the treatment of B-cell malignancies. However, its irreversible binding to BTK may also limit its use in certain situations, such as in cases where rapid reversal of its effects is necessary.

Orientations Futures

There are several potential future directions for the development and use of 3-ethynyl-N-(3-methylbut-2-enyl)aniline. One area of research is the investigation of its efficacy in combination with other therapeutic agents, such as chemotherapy or other targeted therapies. Another area of interest is the development of this compound as a potential treatment for autoimmune and inflammatory diseases, due to its anti-inflammatory properties. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in clinical trials, and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 3-ethynyl-N-(3-methylbut-2-enyl)aniline involves several steps, including the coupling of 3-ethynylaniline with 3-methyl-2-butenal, followed by a series of reactions to introduce the necessary functional groups. The final product is obtained through a purification process using chromatography.

Applications De Recherche Scientifique

3-ethynyl-N-(3-methylbut-2-enyl)aniline has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent and selective inhibition of BTK, leading to decreased proliferation and survival of malignant B cells.

Propriétés

IUPAC Name

3-ethynyl-N-(3-methylbut-2-enyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-4-12-6-5-7-13(10-12)14-9-8-11(2)3/h1,5-8,10,14H,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSJPHJPGUZUPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCNC1=CC=CC(=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.